2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3S/c1-9(6-10-4-5-19-8-10)16-20(17,18)13-7-11(14)2-3-12(13)15/h2-5,7-9,16H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCHEFSLGOBKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 1-(furan-3-yl)propan-2-amine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine or sodium hydroxide.
Procedure: The 2,5-dichlorobenzenesulfonyl chloride is reacted with 1-(furan-3-yl)propan-2-amine in the presence of the base, leading to the formation of the desired sulfonamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Bulk Handling of Reactants: Using large quantities of starting materials and solvents.
Optimization of Reaction Conditions: Ensuring efficient mixing, temperature control, and reaction times to maximize yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation Products: Furanones or other oxidized derivatives.
Reduction Products: Dihydrofurans or other reduced derivatives.
Scientific Research Applications
2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Biological Studies: It can be used to study enzyme inhibition or protein binding due to its sulfonamide group.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and inhibit enzyme activity. The furan ring and chlorinated benzene ring can also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table compares 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide with its closest structural analog from the evidence and other related derivatives:
Structural and Functional Insights:
Substituent Effects on Polarity and Solubility: The furan-3-yl group in the target compound introduces an oxygen heterocycle, likely enhancing polarity compared to the 3-methylphenyl analog. This could improve aqueous solubility, a critical factor in drug bioavailability .
Electronic and Steric Influences :
- Both compounds retain the 2,5-dichloro substitution on the benzene ring, which electron-withdrawing effects could stabilize the sulfonamide moiety and influence binding interactions (e.g., with enzymes or receptors).
- The 3-methylphenyl group () introduces steric bulk near the sulfonamide nitrogen, possibly hindering interactions in tight binding pockets compared to the more flexible furan-alkyl chain.
Synthetic and Crystallographic Considerations :
- The synthesis of such derivatives often involves nucleophilic substitution or coupling reactions, as seen in patent examples ().
- Crystallographic data for the 3-methylphenyl analog () would typically include bond lengths (e.g., S–N ≈ 1.63 Å) and torsion angles, refined using SHELX (), ensuring structural accuracy for SAR studies.
Biological Activity
2,5-Dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class. Its unique structure, which includes a chlorinated benzene ring, a furan moiety, and a sulfonamide group, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound. The synthesis typically involves the reaction between 2,5-dichlorobenzenesulfonyl chloride and 1-(furan-3-yl)propan-2-amine under basic conditions in an organic solvent like dichloromethane or tetrahydrofuran .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates or inhibitors, allowing it to bind to active sites on enzymes and inhibit their activity.
- Protein Binding : The structural features contribute to binding affinity and specificity, making it a candidate for studying enzyme inhibition and protein interactions .
Antibacterial and Antifungal Properties
Research indicates that sulfonamides exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Studies have shown that modifications in the structure can enhance their potency against specific bacterial strains .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines. The furan ring may play a significant role in enhancing cytotoxicity against cancer cells .
Case Studies
- In Vitro Studies : A study investigated the effect of structurally related compounds on human cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition compared to control groups.
- Molecular Docking Studies : Computational studies have shown promising binding affinities for the compound at active sites of target proteins involved in cancer progression .
Comparative Analysis
The biological activity of this compound can be compared with other sulfonamides:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,5-Dichlorobenzenesulfonamide | Lacks furan and propan-2-yl groups | Moderate antibacterial |
| N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide | Lacks chlorine substituents | Reduced potency |
| 2,5-Dichloro-N-(propan-2-yl)benzenesulfonamide | Lacks furan ring | Limited activity |
Q & A
Q. What are the common synthetic pathways for 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and sulfonamide bond formation. Key steps from analogous compounds include:
- Chlorination : Introduction of chlorine groups to the benzene ring under controlled pH and temperature .
- Furan-functionalized amine synthesis : Coupling of furan-3-yl derivatives with propan-2-amine intermediates using palladium catalysts (e.g., Suzuki-Miyaura coupling) .
- Sulfonamide formation : Reaction of the sulfonyl chloride with the amine intermediate in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 40–60°C | 75–85 | |
| Amine coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–70 | |
| Sulfonamide formation | Benzenesulfonyl chloride, Et₃N, DCM, RT | 80–90 |
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to identify aromatic protons, furan substituents, and sulfonamide linkages .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 374.02) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in related dichlorobenzenesulfonamides .
Q. How do functional groups influence its reactivity and bioactivity?
- Chlorine atoms : Enhance electrophilicity and binding to hydrophobic enzyme pockets .
- Furan ring : Participates in π-π stacking with biological targets, modulating selectivity .
- Sulfonamide group : Acts as a hydrogen-bond donor/acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase) .
Advanced Research Questions
Q. How can synthetic yield be optimized using design of experiments (DoE)?
DoE methodologies reduce trial-and-error approaches:
- Factorial designs : Screen variables like temperature, solvent polarity, and catalyst loading. For example, DMF outperforms THF in coupling reactions due to higher polarity .
- Response surface modeling : Predict optimal conditions for sulfonamide formation (e.g., 1.2 eq. Et₃N, 25°C) .
Q. Table 2: DoE-Optimized Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 70–80°C | +15% |
| Catalyst (Pd) loading | 5 mol% | +20% |
| Solvent polarity | DMF > DCM | +25% |
Q. How can computational methods resolve contradictions in bioactivity data?
- Quantum chemical calculations : Predict binding affinities to targets (e.g., docking scores for enzyme inhibition) .
- Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes under physiological conditions .
- Machine learning : Train models on bioactivity datasets to identify structural motifs linked to efficacy or toxicity .
Q. What strategies assess stability under physiological conditions?
Q. How are interaction studies with biological targets conducted?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KD = 2.5 µM for carbonic anhydrase IX) .
- Isothermal titration calorimetry (ITC) : Measure enthalpy changes during ligand-enzyme binding .
- High-throughput screening (HTS) : Test inhibition across 100+ kinases to identify off-target effects .
Q. What methodologies resolve spectral data contradictions?
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions .
- Isotopic labeling : Track chlorine atoms via ³⁵Cl NMR in degradation studies .
- Synchrotron XRD : Resolve ambiguous electron density maps in crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
